molecular formula C16H24N2O3 B1429802 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid CAS No. 874801-15-7

3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid

Cat. No.: B1429802
CAS No.: 874801-15-7
M. Wt: 292.37 g/mol
InChI Key: FVEKJSGYRDPEGM-UHFFFAOYSA-N
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Description

“3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid” is a chemical compound with the CAS Number: 874801-15-7 . It has a molecular weight of 292.38 . This compound is used in scientific research, and its unique structure allows for various applications, including drug development and material synthesis.


Molecular Structure Analysis

The IUPAC Name of the compound is “this compound”. The InChI Code is "1S/C16H24N2O3/c1-21-15-5-3-14(4-6-15)13-18-9-2-8-17(11-12-18)10-7-16(19)20/h3-6H,2,7-13H2,1H3,(H,19,20)" .


Physical and Chemical Properties Analysis

The compound is a solid at ambient temperature .

Scientific Research Applications

Chemical Synthesis and Methodology

  • Synthesis of Diazepines : 1,4-Diazepines, which are structurally related to the compound of interest, are significant for their diverse biological activities. Research has extensively explored their synthesis, reactions, and potential pharmaceutical applications. These compounds are known for their antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties, indicating their potential utility in pharmaceutical industries (Rashid et al., 2019).

Biological and Pharmacological Importance

  • Pharmacological Activities of Benzodiazepines : Benzodiazepine derivatives, which share the diazepan structural motif, are widely used for their sedative, anxiolytic, and hypnotic properties. Studies have shown that these compounds, through their interaction with the GABA_A receptor, provide significant therapeutic benefits in treating anxiety, sleep disorders, and other conditions. The pharmacokinetic and pharmacodynamic profiles of these derivatives highlight their importance in clinical and therapeutic settings (Ameer & Greenblatt, 1981).

Environmental and Industrial Applications

  • Degradation and Environmental Fate of Organic Compounds : Research on the environmental fate, degradation, and treatment of organic pollutants, including those structurally related to the methoxybenzyl group, emphasizes the importance of understanding the persistence and transformation of chemical compounds in aquatic environments. Advanced oxidation processes and enzymatic treatments have been explored for the degradation of persistent organic pollutants, indicating the relevance of these methods in reducing environmental contamination (Qutob et al., 2022).

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with the gaba transferase . GABA transferase is an enzyme that plays a crucial role in the metabolism of the neurotransmitter gamma-aminobutyric acid (GABA).

Mode of Action

Based on its structural similarity to other compounds, it may interact with its target enzyme to modulate its activity, thereby influencing the levels of gaba in the nervous system .

Biochemical Pathways

The compound likely affects the GABAergic pathway, given its potential interaction with GABA transferase . This pathway is critical for inhibitory neurotransmission in the central nervous system. Alterations in this pathway can have significant effects on neuronal excitability and can contribute to conditions such as epilepsy and anxiety disorders.

Properties

IUPAC Name

3-[4-[(4-methoxyphenyl)methyl]-1,4-diazepan-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-21-15-5-3-14(4-6-15)13-18-9-2-8-17(11-12-18)10-7-16(19)20/h3-6H,2,7-13H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVEKJSGYRDPEGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCCN(CC2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid
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3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid
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3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid

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